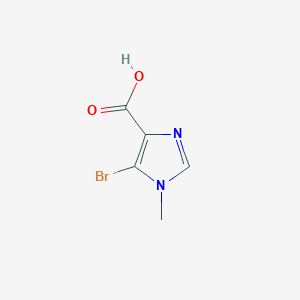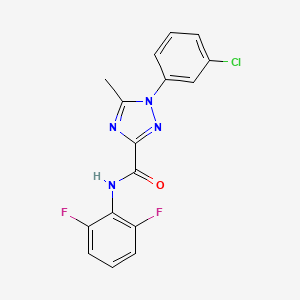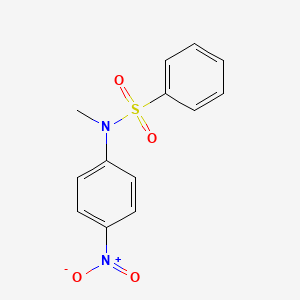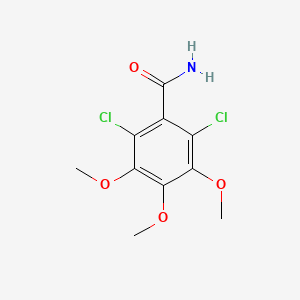![molecular formula C17H27NO3S B15282279 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a piperidine ring substituted with a sulfonyl group attached to a methoxy-trimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative of 4-methoxy-2,3,5-trimethylphenyl. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions: 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-[(4-Hydroxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine.
Reduction: Formation of 1-[(4-Methoxy-2,3,5-trimethylphenyl)thio]-3,5-dimethylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism by which 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine ring may also interact with receptors in the body, modulating their activity and leading to various biological effects.
類似化合物との比較
- 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine
- 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Comparison: Compared to these similar compounds, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties. Its larger piperidine ring compared to pyrrolidine and pyrazole derivatives may result in different steric and electronic effects, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C17H27NO3S |
|---|---|
分子量 |
325.5 g/mol |
IUPAC名 |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-11-7-12(2)10-18(9-11)22(19,20)16-8-13(3)17(21-6)15(5)14(16)4/h8,11-12H,7,9-10H2,1-6H3 |
InChIキー |
LFUWVYZNKAZMAP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)




![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282243.png)

![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)


